Cytarabine triphosphate is synthesized from cytarabine, which can be obtained through various synthetic routes involving uridine arabinoside and other reagents. Its production involves enzymatic phosphorylation by deoxycytidine kinase and other kinases present in the cell.
Cytarabine triphosphate falls under the category of nucleoside analogues and antimetabolites. It is classified as a pyrimidine analogue, specifically mimicking the structure of deoxycytidine, which allows it to be incorporated into DNA during replication.
The synthesis of cytarabine triphosphate involves several enzymatic phosphorylation steps:
Cytarabine triphosphate has a molecular formula of CHNOP. Its structure consists of:
Cytarabine triphosphate participates in several critical biochemical reactions:
The mechanism by which cytarabine triphosphate exerts its effects involves several key steps:
Research indicates that high levels of intracellular cytarabine triphosphate correlate with effective inhibition of DNA synthesis in leukemia cells, thus enhancing therapeutic outcomes .
Cytarabine triphosphate is primarily used in:
Cytarabine triphosphate continues to be an essential compound in oncology, providing insights into nucleoside metabolism and therapeutic strategies against cancer. Its unique properties and mechanisms highlight its importance in both clinical and research settings.
Cytarabine triphosphate (1-β-D-arabinofuranosylcytosine-5'-triphosphate; ara-CTP) is the pharmacologically active metabolite of the prodrug cytarabine (ara-C). Structurally, ara-CTP differs from endogenous deoxycytidine triphosphate (dCTP) by the stereochemical inversion of the 2'-hydroxyl group on the arabinose sugar moiety. This inversion forces the sugar ring into an unfavorable C2'-endo conformation in standard B-DNA, though it can adopt a C3'-endo pucker when bound to specific DNA polymerases [9]. The molecule consists of a cytosine base linked to an arabinofuranose sugar, with three phosphate groups attached at the 5' position (molecular formula: C~9~H~13~N~3~O~14~P~3~; molecular weight: 483.16 g/mol free acid, 549.10 g/mol trisodium salt) [7] [10].
Ara-CTP exhibits ultraviolet absorption maxima at 271 nm (ε = 8.9 L·mmol⁻¹·cm⁻¹ in Tris-HCl pH 7.0) [10]. Its instability in alkaline conditions necessitates storage at -20°C in neutral aqueous solutions [10]. Biochemically, ara-CTP serves as a competitive substrate for DNA polymerases due to its structural mimicry of dCTP. Its incorporation into DNA induces steric hindrance and chain termination during elongation, primarily mediated by high-fidelity replicative polymerases (Pol δ, Pol ε) [9].
Table 1: Structural Comparison of Ara-CTP and Deoxycytidine Triphosphate (dCTP)
Feature | Ara-CTP | dCTP |
---|---|---|
Sugar Configuration | Arabinose (2'-OH up) | 2'-Deoxyribose (no 2'-OH) |
Sugar Pucker | Predominantly C2'-endo | C2'-endo (B-DNA) |
DNA Polymerase Affinity | Variable (higher for Pol η) | High for replicative polymerases |
Base Pairing | Standard Watson-Crick with guanine | Standard Watson-Crick with guanine |
Phosphorylation State | Triphosphate | Triphosphate |
The discovery of ara-CTP is intrinsically linked to the isolation of spongothymidine (arabinosyl thymine) from the Caribbean sponge Cryptotethia crypta (now Tectitethya crypta) in the early 1950s [4] [8]. This discovery marked the birth of arabinosyl nucleosides as a novel class of antimetabolites. Cytarabine (ara-C), the precursor to ara-CTP, was first synthesized in 1959 by Walwick, Roberts, and Dekker at the University of California, Berkeley, by replacing the deoxyribose sugar of cytidine with arabinose [4].
The antimetabolite concept emerged in the 1940s with aminopterin, but cytarabine represented a paradigm shift by targeting nucleotide metabolism rather than folate pathways [8]. Early biochemical studies revealed that ara-C required intracellular phosphorylation to ara-CTP to exert cytotoxicity, establishing it as a prodrug [5]. This activation pathway mirrored natural nucleoside salvage pathways, positioning ara-CTP as a fraudulent nucleotide capable of disrupting DNA synthesis. The U.S. Food and Drug Administration approved cytarabine in 1969, validating ara-CTP as a therapeutically relevant antimetabolite [4].
The structural inspiration from marine sponges catalyzed the development of nucleoside analog therapies. Spongothymidine demonstrated antiviral properties, prompting the synthesis of cytarabine as a structural analog targeting nucleotide metabolism [4]. Cytarabine's clinical utility hinges entirely on its conversion to ara-CTP via a phosphorylation cascade: deoxycytidine kinase catalyzes the initial rate-limiting step to cytarabine monophosphate (ara-CMP), followed by sequential phosphorylation by UMP/CMP kinase and nucleoside diphosphate kinase to yield ara-CTP [5] [6].
Intracellular ara-CTP accumulation correlates directly with cytarabine’s clinical efficacy in acute leukemias. It competes with physiologic dCTP for incorporation into elongating DNA strands by DNA polymerases [3] [5]. Once incorporated, ara-CTP induces DNA chain termination and inhibits DNA polymerase activity by:
The therapeutic success of ara-CTP established nucleoside analogs as a cornerstone of antimetabolite therapy, inspiring later agents like gemcitabine and clofarabine [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7